

# Hsd17B13 gene variants and their protective effects in liver

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-14 |           |
| Cat. No.:            | B12368623      | Get Quote |

An In-depth Technical Guide to HSD17B13 Gene Variants and Their Protective Effects in Liver Disease

Authored for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a critical regulator of hepatic lipid metabolism and a key player in the pathogenesis of chronic liver diseases.[1][2][3][4] While its overexpression is linked to increased lipid accumulation, certain genetic variants resulting in a loss of enzymatic function have been robustly associated with protection against the progression of non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease (ALD), and subsequent fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][5][6][7] This discovery has positioned HSD17B13 as a promising therapeutic target.[7][8][9][10] This technical guide provides a comprehensive overview of HSD17B13, its protective variants, the underlying molecular mechanisms, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

## **Molecular Biology of HSD17B13**

HSD17B13 is a member of the hydroxysteroid (17 $\beta$ ) dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[3][11][12] Unlike other family members, HSD17B13 expression is largely restricted to hepatocytes.[1][11]



- Subcellular Localization: Within hepatocytes, HSD17B13 is exclusively localized to the surface of lipid droplets (LDs), organelles central to neutral lipid storage and metabolism.[1]
   [2][8] Its N-terminal sequence (amino acids 1-28) is essential for this specific targeting.[1]
- Enzymatic Function: The precise physiological substrate of HSD17B13 is an area of active
  investigation. Studies have demonstrated that it possesses retinol dehydrogenase (RDH)
  activity, catalyzing the conversion of retinol to retinaldehyde.[2][13] It is also implicated in the
  metabolism of other bioactive lipids and steroids.[2][13][14]
- Transcriptional Regulation: The expression of HSD17B13 is induced by the liver X receptor α (LXRα) in a manner dependent on the sterol regulatory element-binding protein 1c (SREBP-1c), a master regulator of lipid metabolism.[2][6]

## **Protective Genetic Variants of HSD17B13**

Several loss-of-function variants in the HSD17B13 gene have been identified that confer protection against chronic liver disease.

- rs72613567:TA Splice Variant: This is the most extensively studied variant.[2] The insertion of an adenine (TA allele) at a splice donor site near exon 6 results in a truncated, enzymatically inactive protein.[6][15] This variant is consistently associated with a reduced risk of developing both NAFLD and ALD, and progressing to more severe outcomes like steatohepatitis (NASH), fibrosis, and HCC.[1][5][7]
- Other Protective Variants: Other loss-of-function variants have also been identified, including a protein-truncating variant rs143404524 and a missense variant rs62305723 (p.P260S).[1]
   [14] The rs6834314 variant has been linked to lower inflammation scores in patients with NAFLD.[7]

## **Mechanisms of Hepatoprotection**

The loss of HSD17B13 function appears to protect the liver through several interconnected mechanisms. The wild-type, active enzyme is pathogenic, and its absence is beneficial. Overexpression of active HSD17B13 promotes lipid accumulation and can activate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[6][11]







- Reduced Inflammation and Fibrosis: The protective effect of the rs72613567 variant on fibrosis is significantly mediated by a reduction in hepatocyte ballooning and portal inflammation, key histological features of NASH.[16]
- Altered Lipid Metabolism: The rs72613567 variant is associated with increased levels of phospholipids, such as phosphatidylcholines and phosphatidylethanolamines, in the liver.[2] These are essential components of the lipid droplet membrane. The variant is also linked to decreased pyrimidine catabolism, a pathway identified as a potential mediator of its antifibrotic effect.[17]
- Inhibition of Hepatic Stellate Cell (HSC) Activation: Active HSD17B13 can promote the
  activation of HSCs, contributing to fibrosis.[6][18] Recent evidence suggests this may occur
  through the upregulation of Transforming Growth Factor beta-1 (TGF-β1), a potent profibrotic cytokine.[19] Loss-of-function variants are hypothesized to prevent this profibrotic
  signaling cascade.

Below is a diagram illustrating the transcriptional regulation of HSD17B13.





Click to download full resolution via product page

Caption: Transcriptional regulation of the HSD17B13 gene in hepatocytes.

The following diagram illustrates the proposed mechanism of HSD17B13-mediated liver injury and the protective effect of its loss-of-function variants.







Click to download full resolution via product page

Caption: Proposed pathogenic vs. protective roles of HSD17B13 variants.

## **Quantitative Data on Protective Effects**

Human genetic studies have consistently demonstrated the protective association of HSD17B13 loss-of-function variants with various liver diseases and histological features.

Table 1: Association of HSD17B13 rs72613567:TA Variant with Liver Disease Risk



| Disease<br>Outcome                        | Population/Stu<br>dy Type    | Odds Ratio<br>(OR) per TA<br>allele | 95%<br>Confidence<br>Interval (CI) | Reference |
|-------------------------------------------|------------------------------|-------------------------------------|------------------------------------|-----------|
| Any Liver<br>Disease                      | Meta-analysis<br>(n=564,702) | 0.73                                | 0.61 - 0.87                        | [5]       |
| Alcoholic Liver Disease (Heterozygotes)   | WES study<br>(n=46,544)      | 0.58 (42% risk reduction)           | Not Specified                      | [1]       |
| Alcoholic Liver Disease (Homozygotes)     | WES study<br>(n=46,544)      | 0.47 (53% risk reduction)           | Not Specified                      | [1][7]    |
| Liver Cirrhosis                           | Meta-analysis<br>(n=559,834) | 0.81                                | 0.76 - 0.88                        | [5]       |
| Alcoholic<br>Cirrhosis<br>(Heterozygotes) | WES study<br>(n=46,544)      | 0.58 (42% risk reduction)           | Not Specified                      | [1]       |
| Alcoholic<br>Cirrhosis<br>(Homozygotes)   | WES study<br>(n=46,544)      | 0.27 (73% risk reduction)           | Not Specified                      | [1]       |
| Hepatocellular<br>Carcinoma<br>(HCC)      | Meta-analysis<br>(n=183,179) | 0.64                                | 0.53 - 0.77                        | [5]       |

| Non-alcoholic Fatty Liver Disease (NAFLD) | Multiple Studies | Protective | Varies by study |[1] |

Table 2: Impact of HSD17B13 rs72613567 on Histological Features of NAFLD



| Histological<br>Feature | Effect of TA Allele         | Mediation of Anti-<br>Fibrotic Effect | Reference |
|-------------------------|-----------------------------|---------------------------------------|-----------|
| Steatosis               | No significant change       | Not a mediator                        | [16]      |
| Lobular Inflammation    | No significant change       | Not a mediator                        | [16]      |
| Hepatocyte Ballooning   | Reduced Severity (β= -0.05) | 50%                                   | [16]      |
| Portal Inflammation     | Reduced Severity (β= -0.03) | 30%                                   | [16]      |

| Fibrosis | Reduced Severity | - |[5][16] |

## **Experimental Protocols**

Reproducible and robust experimental methods are crucial for investigating HSD17B13 function.

## **HSD17B13 Enzymatic Activity Assay**

This protocol describes a method to measure the retinol dehydrogenase activity of recombinant HSD17B13.

Objective: To quantify the conversion of a substrate (e.g., retinol) to its product by HSD17B13.

#### Methodology:

- · Protein Expression and Purification:
  - Express recombinant human or mouse HSD17B13 (e.g., His-tagged) in an appropriate system, such as Sf9 insect cells using a baculovirus vector or E. coli.[20]
  - Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tags) followed by size-exclusion chromatography to ensure high purity.[20]
- Reaction Mixture:



- Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).
- In a 96-well plate, combine the purified HSD17B13 enzyme, the cofactor NAD+ (e.g., 1 mM final concentration), and the substrate (e.g., all-trans-retinol, 50 μM final concentration).
- For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., BI-3231)
   before adding the substrate.[21]
- Detection Method (Coupled-Enzyme Luminescence):
  - Use a commercial kit like NAD-Glo<sup>™</sup> (Promega) that detects the NADH produced during the dehydrogenase reaction.[20]
  - Following incubation (e.g., 60 minutes at 37°C), add the NAD-Glo™ reagent according to the manufacturer's instructions.
  - Measure luminescence using a plate reader. The light output is directly proportional to the amount of NADH produced and thus to the enzyme's activity.
- Alternative Detection (Mass Spectrometry):
  - Stop the reaction (e.g., by adding acetonitrile).
  - Use RapidFire Mass Spectrometry (RF-MS) to directly measure the conversion of substrate to product, offering high throughput and specificity.[20]

## Immunohistochemistry (IHC) for HSD17B13 in Liver Tissue

Objective: To visualize the expression and localization of HSD17B13 protein in liver biopsy samples.

#### Methodology:

Tissue Preparation:



- Fix fresh liver tissue in 10% neutral buffered formalin and embed in paraffin (FFPE blocks).
- Cut 4-5 μm sections and mount on positively charged slides.
- Deparaffinization and Rehydration:
  - Bake slides (e.g., 60°C for 1 hour).
  - Deparaffinize sections by immersing in xylene (2-3 changes).
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER). Immerse slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
  - Heat in a pressure cooker, steamer, or water bath (e.g., 95-100°C for 20-40 minutes). Cool to room temperature.
- Staining Procedure:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
  - Wash with buffer (e.g., PBS or TBS).
  - Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
  - Incubate with a validated primary antibody against HSD17B13 at an optimized dilution overnight at 4°C.
  - Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]
- Detection and Visualization:
  - Wash and add a chromogen substrate like DAB (3,3'-diaminobenzidine). Monitor for color development (brown precipitate).



- Counterstain with hematoxylin to visualize nuclei.
- Dehydrate, clear in xylene, and mount with a permanent mounting medium.
- Examine under a light microscope. HSD17B13 will appear as a brown stain, often in a pattern consistent with lipid droplet association within hepatocytes.

## In Vitro Lipid Droplet Accumulation Assay

Objective: To assess the effect of HSD17B13 expression on lipid droplet formation in hepatocytes.

#### Methodology:

- Cell Culture and Transfection:
  - Culture human hepatocyte cell lines (e.g., Huh7 or HepG2) in standard media (e.g., DMEM with 10% FBS).
  - Transfect cells with expression vectors encoding wild-type HSD17B13, a variant (e.g., rs72613567-derived transcript), or an empty vector control. Fluorescent tags (e.g., GFP) can be used for visualization.[1]
- · Lipid Loading:
  - 24 hours post-transfection, induce lipid droplet formation by treating cells with oleic acid
     (OA) complexed to BSA (e.g., 400 μM OA for 24 hours).[15]
- Staining and Imaging:
  - Fix the cells with 4% paraformaldehyde.
  - Stain for neutral lipids using a fluorescent dye like BODIPY 493/503 or Nile Red.
  - Stain nuclei with DAPI.[15]
- Analysis:
  - Visualize cells using confocal microscopy.



 Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ). Compare results between cells expressing wild-type HSD17B13, the variant, and the control. Overexpression of wild-type HSD17B13 is expected to increase the number and size of lipid droplets.[2]

## **Therapeutic Targeting of HSD17B13**

The strong genetic validation for the protective effect of HSD17B13 loss-of-function has made it a high-priority target for the treatment of NASH and other fibrotic liver diseases.[10]

- RNA Interference (RNAi):
  - Rapirosiran (ALN-HSD): An N-acetylgalactosamine (GalNAc)-conjugated small-interfering RNA (siRNA) designed for hepatocyte-specific delivery. A Phase 1 study in healthy adults and patients with MASH demonstrated that rapirosiran was well-tolerated and resulted in a robust, dose-dependent reduction in liver HSD17B13 mRNA (up to 78% reduction).[22]
     These results support its continued development.[22]
- Small Molecule Inhibitors:
  - Several companies are developing orally-delivered small molecule inhibitors of HSD17B13's enzymatic activity.[9][10]
  - INI-822: This is a first-in-class small molecule inhibitor that has entered Phase 1 clinical trials.[10] Preclinical data showed it decreased fibrotic proteins in a human liver-on-a-chip model and altered lipid profiles in vivo, consistent with target engagement.[23][24]
  - BI-3231: A potent and selective HSD17B13 inhibitor developed as a chemical probe for open science to help elucidate the enzyme's function.[21] Subsequent research has led to the discovery of inhibitors with more robust in vivo anti-MASH activity.[25]

## **Challenges and Future Directions**

Despite the promising human genetic data, some challenges and questions remain.

 Discrepancies in Mouse Models: Studies using HSD17B13 knockout mice have yielded conflicting results. Some studies showed that a complete lack of the gene failed to protect



against diet-induced steatosis and injury, and in some cases, worsened the phenotype.[1] [26][27] This suggests potential species-specific differences in the function of HSD17B13 or compensatory mechanisms in knockout models that may not be present in humans with splice variants.[26][27]

- Elucidating Substrate and Function: The full range of physiological substrates for HSD17B13 and its precise role in lipid droplet remodeling and signaling remain to be fully characterized. [8][13][28] Identifying the key disease-relevant substrate is a major goal of ongoing research.
- Future Research: Advanced models, such as induced pluripotent stem cell (iPSC)-derived hepatocytes and co-culture systems with stellate cells, may help dissect the human-specific mechanisms of HSD17B13 action and resolve the discrepancies observed in mouse models.
   [7][8][28] Further work is needed to understand the interplay between HSD17B13 and other genetic risk factors for liver disease, such as PNPLA3 and TM6SF2.[1]

In conclusion, the discovery of protective HSD17B13 variants has opened a new and exciting avenue for therapeutic intervention in chronic liver disease. The ongoing clinical development of HSD17B13 inhibitors holds the potential to deliver a genetically validated, targeted therapy for millions of patients affected by NAFLD and NASH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. europeanreview.org [europeanreview.org]

### Foundational & Exploratory





- 6. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders [xiahepublishing.com]
- 7. mdpi.com [mdpi.com]
- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inipharm Initiates Dosing in Phase 1 Study of Its Small Molecule Inhibitor of HSD17B13 -BioSpace [biospace.com]
- 11. mdpi.com [mdpi.com]
- 12. Role of HSD17B13 in the liver physiology and pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. enanta.com [enanta.com]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. inipharm.com [inipharm.com]
- 24. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD's The Liver Meeting BioSpace [biospace.com]



- 25. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sexand diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 28. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hsd17B13 gene variants and their protective effects in liver]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368623#hsd17b13-gene-variants-and-their-protective-effects-in-liver]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com